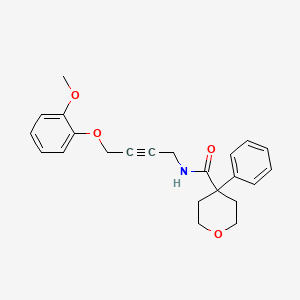

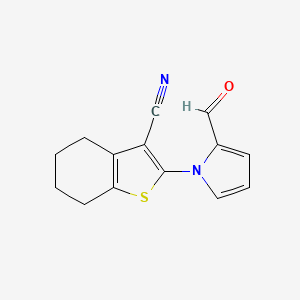

![molecular formula C10H17I B2632557 1-Iodo-3-pentylbicyclo[1.1.1]pentane CAS No. 212386-74-8](/img/structure/B2632557.png)

1-Iodo-3-pentylbicyclo[1.1.1]pentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Iodo-3-pentylbicyclo[1.1.1]pentane (IBP) is a synthetic compound that belongs to the family of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors and has been used in scientific research to investigate the effects of cannabinoids on the body.

Aplicaciones Científicas De Investigación

Synthesis and Drug Design

1-Iodo-3-pentylbicyclo[1.1.1]pentane is involved in the synthesis of all-carbon disubstituted bicyclo[1.1.1]pentanes (BCPs), which are significant in drug design as surrogates for p-substituted arenes and alkynes. An innovative method for accessing 1,3-C-disubstituted BCPs from 1-iodo-bicyclo[1.1.1]pentanes (iodo-BCPs) has been developed. This process uses iron-catalyzed cross-coupling with aryl and heteroaryl Grignard reagents. This approach marks the first general application of iodo-BCPs as electrophiles in cross-coupling and is significant for the synthesis of a wide array of 1,3-C-disubstituted BCPs, including various drug analogues (Nugent et al., 2020).

Nucleophilic Substitution Reactions

Studies have been conducted on the nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane, which provides insights into the formation of cage quaternary salts. The competitive addition of pyridine in the reaction of [1.1.1]propellane with iodine indicates the existence of a relatively stable “hot intermediate” resembling a stabilized 3-iodo-1-bicyclo[1.1.1]pentyl cation (Adcock & Gakh, 1992).

Metal-Halogen Exchange

1-Iodobicyclo[1.1.1]pentane has been observed to react cleanly with t-butyllithium through a metal-halogen exchange process, yielding 1-lithiobicyclo[1.1.1]pentane. This reaction demonstrates the importance of the halogen in such metal-halogen exchange processes and has implications for the synthesis of various organic compounds (Della & Taylor, 1991).

Synthesis of Bicyclo[1.1.1]pentan-1-amine

From a medicinal chemistry perspective, the synthesis of bicyclo[1.1.1]pentan-1-amine, which serves as a unique moiety, has been explored using 1-azido-3-iodobicyclo[1.1.1]pentane. This provides a flexible and scalable alternative for synthesizing this important compound (Goh et al., 2014).

Molecular Building Blocks

1,3-Diethynylbicyclo[1.1.1]pentane (DEBCP) derived from the 1-iodo-3-pentylbicyclo[1.1.1]pentane class has been found valuable as a molecular building block, especially for the synthesis of extended, rigid, rod-like molecules. Its linear geometry makes it a nonconjugated alternative for pi-conjugated, rod-like building blocks (Kaleta et al., 2012).

Aminoalkylation for Pharmaceutical Relevance

Bicyclo[1.1.1]pentanes have been effectively bioisosteres for aromatic rings, tert-butyl groups, and alkynes. A novel method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane via sequential addition of magnesium amides and alkyl electrophiles has been reported. This technique is crucial for incorporating various pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold (Hughes et al., 2019).

Propiedades

IUPAC Name |

1-iodo-3-pentylbicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17I/c1-2-3-4-5-9-6-10(11,7-9)8-9/h2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCFTKZAHCSIOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC12CC(C1)(C2)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-3-pentylbicyclo[1.1.1]pentane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

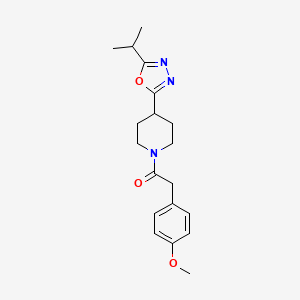

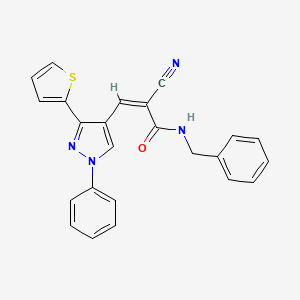

![4-[(cyclopropylcarbonyl)amino]-N-(2-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2632477.png)

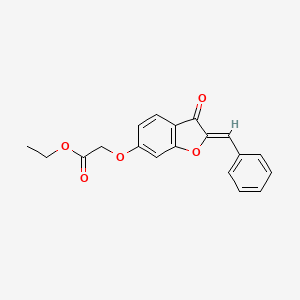

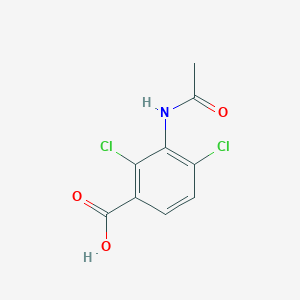

![6-(2-Methoxyphenyl)-2-[1-(1,3,5-trimethylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2632481.png)

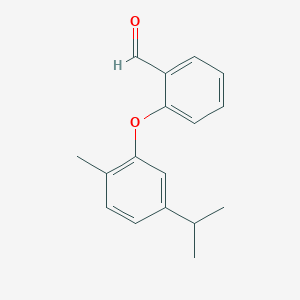

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2632490.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide](/img/structure/B2632491.png)

![diethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2632492.png)

![(Z)-ethyl 1-methyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2632494.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(1-pyrrolidinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2632497.png)